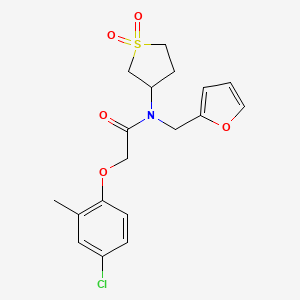

2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide

Description

This compound features an acetamide core substituted with a 4-chloro-2-methylphenoxy group and two distinct heterocyclic moieties: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group and a furan-2-ylmethyl group. The sulfone moiety enhances polarity and metabolic stability, while the furan ring contributes to π-π stacking interactions. Though direct pharmacological data is unavailable, structurally related compounds exhibit antimicrobial, pesticidal, and enzyme-targeting activities .

Properties

Molecular Formula |

C18H20ClNO5S |

|---|---|

Molecular Weight |

397.9 g/mol |

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C18H20ClNO5S/c1-13-9-14(19)4-5-17(13)25-11-18(21)20(10-16-3-2-7-24-16)15-6-8-26(22,23)12-15/h2-5,7,9,15H,6,8,10-12H2,1H3 |

InChI Key |

CVIIAOKGVLTYJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(4-Chloro-2-methylphenoxy)acetic Acid

Methodology :

-

Alkylation of 4-Chloro-2-methylphenol :

Reaction with chloroacetic acid in alkaline conditions (NaOH, H₂O/EtOH, reflux, 6 h) yields the phenoxyacetic acid.Conditions :

Characterization :

Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine

Methodology :

-

Oxidation of Tetrahydrothiophene :

Treat tetrahydrothiophene with H₂O₂/AcOH (1:2 v/v, 50°C, 12 h) to form 1,1-dioxidotetrahydrothiophene (sulfolane). -

Nitrogen Introduction :

Optimization :

Characterization :

Synthesis of Furan-2-ylmethylamine

Methodology :

Amide Bond Formation

Methodology :

-

Activation of Carboxylic Acid :

Convert 2-(4-chloro-2-methylphenoxy)acetic acid to its acid chloride using SOCl₂ (reflux, 3 h). -

Two-Step Alkylation :

Alternative One-Pot Method :

Use HATU/DIPEA as coupling agents for simultaneous amine addition (CH₂Cl₂, RT, 12 h).

Yield Comparison :

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Two-Step | K₂CO₃/DMF, 80°C | 62 | 95 |

| One-Pot (HATU) | DIPEA/CH₂Cl₂, RT | 68 | 98 |

Optimization and Reaction Challenges

Solvent and Base Selection

Byproduct Formation

-

N-Oxidation : Furan rings are prone to oxidation; use inert atmospheres (N₂/Ar).

-

Sulfone Hydrolysis : Prolonged heating (>6 h) degrades sulfolane amine; monitor via TLC.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Alternative Approaches and Limitations

Enzymatic Amidification

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

Substitution: The chlorinated phenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) may be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols may be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide may have various scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Phenoxy Substituents

- Target Compound: 4-chloro-2-methylphenoxy group.

- 2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1, ): The 2,4-dichloro substitution increases halogen bonding capacity, which may improve binding to hydrophobic enzyme pockets but raises toxicity concerns .

- 2-(4-Chlorophenoxy)-N-(2-oxotetrahydro-3-thienyl)acetamide (): Lacks the methyl group and features a 2-oxo-thiophene instead of a sulfone. The reduced oxidation state of sulfur may lower metabolic stability compared to the target compound .

Acetamide Substituents

- 2-(4-Chloro-2-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide (): Replaces the sulfone and furan groups with a triazole ring, which enhances metal-coordination capabilities (e.g., binding to metalloenzymes) but reduces lipophilicity .

- 2-(4-Chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide (): Differs by a 5-methylfuran substituent. The methyl group increases lipophilicity (logP ~2.8 vs.

Pharmacological and Physicochemical Properties

Biological Activity

The compound 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic derivative that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A 4-chloro-2-methylphenoxy moiety.

- An N-(1,1-dioxidotetrahydrothiophen-3-yl) group.

- An N-(furan-2-ylmethyl) acetamide structure.

This unique combination of functional groups may contribute to its biological activity.

Anticancer Activity

A significant aspect of the biological activity of this compound is its anticancer properties. The National Cancer Institute (NCI) conducted in vitro evaluations using a panel of approximately 60 cancer cell lines representing various types of cancer, including leukemia, melanoma, and breast cancer.

Screening Results

The results from the NCI screening are summarized in the following table:

| Cell Line | Growth Inhibition (%) | Type of Cancer |

|---|---|---|

| RPMI-8226 | 92.48 | Leukemia |

| CCRF-CEM | 92.77 | Leukemia |

| K-562 | 92.90 | Leukemia |

| SF-539 | 92.74 | CNS |

| Average Growth Value | 104.68 | Various |

The compound exhibited a low level of anticancer activity, with tumor growth ranging from 92.48% to 126.61%, indicating that while it does not significantly inhibit growth at the tested concentration (10 µM), it may still have some effect on specific cell lines .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, compounds with similar structural motifs often interact with cellular pathways related to apoptosis and cell cycle regulation. Potential mechanisms may include:

- Inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), which plays a role in lipid metabolism and cancer cell proliferation.

- Modulation of signaling pathways involved in tumor growth and metastasis.

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized several derivatives based on the core structure of this compound and evaluated their anticancer activities. The study highlighted that modifications to the phenoxy and acetamide groups could enhance or reduce biological activity. Notably, some derivatives showed improved inhibition against specific cancer cell lines compared to the parent compound .

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits some level of toxicity to aquatic organisms, it does not show significant mutagenic effects in standard Ames tests. The no-observed-adverse-effect-level (NOAEL) was determined to be 200 mg/kg/day based on repeated dose toxicity studies . This information is crucial for understanding the safety profile of the compound for potential therapeutic applications.

Q & A

Q. How can multi-omics data (transcriptomics, proteomics) elucidate the compound’s mechanism of action?

- Methodological Answer : RNA-seq analysis of treated cells identifies differentially expressed genes (e.g., apoptosis regulators like Bcl-2). SILAC-based proteomics quantifies protein abundance changes, while pathway enrichment tools (e.g., DAVID) map affected biological processes. Integrated omics workflows, as in ’s experimental design, link molecular targets to phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.